molecular formula C18H22N2O B14026473 1-Benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine

1-Benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine

Cat. No.: B14026473
M. Wt: 282.4 g/mol
InChI Key: PMDBHITXZRHKNI-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of a benzyl group and a methoxyphenyl group in the structure of this compound enhances its pharmacological properties, making it a compound of interest in various scientific research fields .

Preparation Methods

The synthesis of 1-Benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then cyclized with a suitable reagent to form the pyrrolidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

1-Benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various substituted pyrrolidine derivatives with potential biological activities .

Scientific Research Applications

1-Benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses . The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-benzyl-4-(3-methoxyphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C18H22N2O/c1-21-16-9-5-8-15(10-16)17-12-20(13-18(17)19)11-14-6-3-2-4-7-14/h2-10,17-18H,11-13,19H2,1H3

InChI Key

PMDBHITXZRHKNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CN(CC2N)CC3=CC=CC=C3

Origin of Product

United States

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